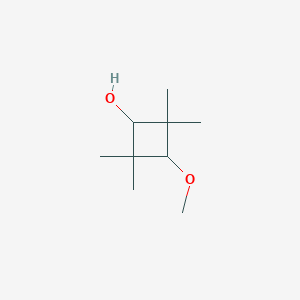

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers

Description

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-ol is a chiral cyclobutanol derivative characterized by a methoxy group at position 3 and four methyl substituents at positions 2,2,4,4 on the cyclobutane ring. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.24 g/mol, and it is registered under CAS number 1822860-99-0 . As a mixture of diastereomers, this compound exhibits stereochemical complexity, which influences its physical and chemical properties, such as solubility, melting point, and reactivity.

The compound’s structural rigidity due to the cyclobutane ring and steric hindrance from the methyl groups may impact its applications in organic synthesis, catalysis, or pharmaceutical intermediates.

Properties

IUPAC Name |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2)6(10)9(3,4)7(8)11-5/h6-7,10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGLREVJRBTNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1OC)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound involves specific synthetic routes and reaction conditions. One common method is through the reaction of ester-substituted diaryl carbonate with a dihydroxy aromatic compound in the presence of a transesterification catalyst . This process can be carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve solid-state polymerization techniques. This method includes heating the partially crystalline polycarbonate oligomers to a temperature between 120°C and 280°C under solid-state conditions . This approach ensures high reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

The compound “Coc1C©©C(O)C1©C” has diverse applications in scientific research. It is used in organic synthesis to create complex molecules, in drug discovery to develop new pharmaceuticals, and in materials science to design advanced materials. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and biotechnology.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The compound’s structure allows it to bind to target proteins, enzymes, or receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between 3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol and related compounds:

Key Observations:

- Steric Effects: The tetramethylcyclobutanol derivative exhibits greater steric hindrance compared to its trimethyl analog, which may reduce reactivity in nucleophilic substitutions or cycloaddition reactions.

- Chirality: Both cyclobutanol derivatives (tetramethyl and trimethyl) are chiral, but the tetramethyl compound exists as a diastereomeric mixture, complicating purification and stereochemical analysis .

- Physical Properties : Linear analogs like 3-methoxy-2,2-dimethylpropan-1-ol have lower molecular weights and simpler structures, resulting in higher volatility and lower melting points compared to cyclobutane-based compounds .

Predicted Collision Cross-Section (CCS) Comparison

The trimethylcyclobutanol analog (3-methoxy-2,2,3-trimethylcyclobutan-1-ol) has predicted CCS values for various adducts, as shown below :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 145.12232 | 130.5 |

| [M+Na]⁺ | 167.10426 | 136.8 |

| [M-H]⁻ | 143.10776 | 128.6 |

While CCS data for the tetramethyl compound are unavailable, the trimethyl variant’s CCS values suggest that increased methyl substitution may marginally elevate CCS due to enhanced molecular surface area. This trend could extrapolate to the tetramethyl derivative, though experimental validation is required.

Biological Activity

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-ol, a compound characterized by its unique cyclobutane structure and the presence of a methoxy group, has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and applications in various fields.

Chemical Structure and Properties

The compound is a mixture of diastereomers, primarily existing as cis and trans isomers. Its molecular formula is , and it features a rigid cyclobutane ring that contributes to its stability and potential reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 198.31 g/mol |

| Melting Point | 22-25 °C |

| Solubility | Soluble in organic solvents |

| Isomeric Forms | Mixture of cis and trans |

Synthesis

The synthesis of 3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol typically involves the hydrogenation of 2,2,4,4-tetramethylcyclobutanedione. This process can be achieved using various catalysts such as ruthenium or nickel under controlled conditions to yield a mixture of diastereomers. The reaction pathway is illustrated below:

- Formation of Diketone : Isobutyric anhydride undergoes pyrolysis to form diketone.

- Hydrogenation : The diketone is hydrogenated to produce the diol mixture.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The rigidity of the cyclobutane ring may enhance the compound's ability to scavenge free radicals effectively. Studies have shown that derivatives of tetramethylcyclobutanediol can reduce oxidative stress in cellular models .

Anti-inflammatory Effects

In vitro studies suggest that 3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol may possess anti-inflammatory properties. For instance, extracts containing similar cyclobutane structures have been reported to inhibit pro-inflammatory cytokines in macrophage cultures . Further investigation into this compound's mechanism could provide insights into its therapeutic potential.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various cyclobutane derivatives using DPPH radical scavenging assays. The results indicated that 3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol exhibited a scavenging activity comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Inhibition of Inflammatory Mediators

In another study focusing on inflammation models in vitro, the compound was tested for its ability to inhibit TNF-alpha production in lipopolysaccharide-stimulated macrophages. The results demonstrated a significant reduction in TNF-alpha levels at concentrations above 50 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.